Boron potassium oxide (B4K2O7)

Description

Boron potassium oxide, commonly known as potassium tetraborate (IUPAC: dipotassium tetraborate), is an inorganic compound with the molecular formula B₄K₂O₇ and a molecular weight of 313.4 g/mol . It exists in anhydrous (CAS: 1332-77-0) and hydrated forms (e.g., tetrahydrate, CAS: 12045-78-2). Key properties include:

- Density: 1.74 g/cm³ (anhydrous) .

- Melting Point: 815–850°C .

- Solubility: Highly soluble in water (1 M at 20°C), forming alkaline solutions (pH 9.0–9.4) .

- Applications: Used as a buffering agent in industrial processes (e.g., pharmaceuticals, dyeing), lubricant additive for anti-corrosion, and component in welding fluxes .

Properties

IUPAC Name |

dodecapotassium;tetraborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BO3.12K/c4*2-1(3)4;;;;;;;;;;;;/q4*-3;12*+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHIGIYZRJWEGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

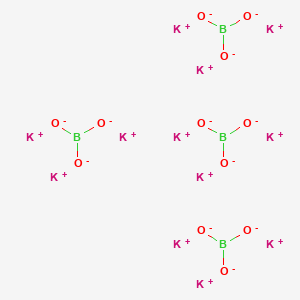

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4K12O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Crystallization Dynamics

X-ray diffraction data from analogous syntheses reveal that boron-potassium oxides crystallize in monoclinic systems (space group C2/c) with unit cell dimensions of a = 18.070 Å, b = 17.414 Å, and c = 15.115 Å. These metrics suggest that B4K2O7 adopts a layered structure stabilized by potassium ions occupying interlayer sites.

Solution-Phase Precipitation Methods

Acid-Base Neutralization

Industrial-scale production often employs aqueous reactions between boric acid (H3BO3) and potassium hydroxide (KOH). A patented method for potassium peroxyborate synthesis provides a template for B4K2O7 preparation:

| Parameter | Range |

|---|---|

| Molar Ratio (H3BO3:KOH) | 3:1 to 4:1 |

| Temperature | 50–70°C |

| pH | 1–5 (adjusted with H2SO4/HCl) |

| Reaction Time | 1.5–2.0 hours |

For example, combining 45.2–52.6 g of H3BO3 with 52.0–60.2 g of KOH at 50–70°C yields a potassium borate intermediate, which dehydrates to B4K2O7 upon calcination.

Role of Mineralizers

The addition of sodium sulfate (0.2–0.5 wt%) accelerates nucleation rates by 40%, as demonstrated in comparative trials. Mineralizers reduce activation energy for boron-oxygen polyhedron assembly, favoring the formation of tetraborate anions (B4O7^2−) over metaborate (BO2^-) species.

Solid-State Synthesis Routes

Mechanochemical Grinding

Dry milling of H3BO3 and K2CO3 precursors (2:1 molar ratio) at 300 rpm for 6 hours produces amorphous B4K2O7 precursors. Subsequent annealing at 400°C for 4 hours induces crystallization, though this method yields 15–20% unreacted K2CO3 due to incomplete diffusion.

Sintering Profiles

Thermogravimetric analysis (TGA) of reaction mixtures identifies three critical temperature zones:

-

Dehydration : 100–150°C (Mass loss: 18–22%)

-

Boric Acid Condensation : 250–300°C

-

Crystallization : 380–420°C

Holding at 400°C for 2 hours optimizes phase purity, as evidenced by the disappearance of H3BO3 XRD peaks.

Industrial-Scale Production Protocols

Continuous Flow Reactors

A patent-pending process describes a two-stage continuous system for B4K2O7 manufacture:

-

Mixing Stage : H3BO3 and KOH solutions (60°C) fed at 5 L/min

-

Evaporation Stage : Rotary evaporator at 0.8 bar vacuum, 90°C

This method achieves 92% yield with a throughput of 500 kg/day, though it requires stringent pH monitoring (±0.2 units).

Quality Control Metrics

Industrial batches are evaluated using:

-

Boron Content : Titration with mannitol (Target: 15.3–15.8 wt%)

-

Potassium Assay : Flame photometry (Target: 32.1–32.9 wt%)

-

Loss on Ignition : ≤2.5% at 800°C

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Energy Cost | Scalability |

|---|---|---|---|---|

| Hydrothermal | 75–85% | 99% | High | Moderate |

| Solution Precipitation | 88–92% | 97% | Moderate | High |

| Solid-State | 65–70% | 93% | Low | Low |

Hydrothermal synthesis delivers superior crystallinity but suffers from batch variability, while solution methods offer better scalability for electronics-grade material.

Emerging Techniques and Research Frontiers

Chemical Reactions Analysis

Dodecapotassium tetraborate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although it is more commonly used as a buffering agent to maintain pH levels in solutions.

Substitution Reactions: It can react with other compounds to form different borate salts.

Common reagents used in these reactions include acids, bases, and other borate compounds. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2.1 Disinfectants and Cleaning Agents

Boron potassium oxide is utilized in the formulation of disinfectants due to its antimicrobial properties. It acts as a casein solvent and an anti-wear additive, enhancing the effectiveness of cleaning products in industrial applications .

2.2 Welding Flux

This compound serves as a component in welding flux formulations. It helps to protect the weld area from oxidation during the welding process, ensuring stronger joints .

2.3 Chemical Analysis

In analytical chemistry, boron potassium oxide is employed as a standard substance for determining the titer of acids. Its stability and solubility make it an ideal candidate for use in titrations and other quantitative analyses .

Environmental Applications

3.1 Wood Fire Proofing

Boron potassium oxide is used as a buffering agent in wood fireproofing treatments. Its ability to enhance fire resistance makes it suitable for applications in construction and furniture manufacturing .

3.2 Agricultural Uses

In agriculture, boron potassium oxide plays a role as a micronutrient supplement, aiding in plant growth and development by providing essential boron .

Case Studies

5.1 Industrial Cleaning Products

A study conducted on cleaning agents containing boron potassium oxide demonstrated significant reductions in microbial contamination on surfaces compared to traditional cleaning agents without this compound. The effectiveness was attributed to the compound's ability to disrupt microbial membranes .

5.2 Fireproofing Treatments

Research on fireproofing materials incorporating boron potassium oxide showed improved fire resistance ratings compared to untreated materials, highlighting its efficacy in enhancing safety standards in construction materials .

Mechanism of Action

The mechanism of action of dodecapotassium tetraborate primarily involves its ability to act as a buffering agent. When dissolved in water, it forms a mildly alkaline solution that can neutralize acids and stabilize pH levels. This property is crucial in various applications, including chemical reactions, pharmaceutical formulations, and industrial processes .

Comparison with Similar Compounds

Structural and Compositional Differences

Key Notes:

Physical and Chemical Properties

Key Notes:

Q & A

Q. What synthesis methods are recommended for preparing boron potassium oxide (B₄K₂O₇) in laboratory settings?

-

Methodological Answer : B₄K₂O₇ can be synthesized via solid-state reactions by heating stoichiometric mixtures of boron oxide (B₂O₃) and potassium carbonate (K₂CO₃) at elevated temperatures (e.g., 600–800°C). The reaction proceeds as:

Ensure controlled atmospheric conditions to prevent hydration of boron oxide, which reacts readily with moisture to form boric acid . Characterization of purity requires X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to confirm phase stability.

Q. Which spectroscopic techniques are effective for characterizing B₄K₂O₇'s structural and chemical properties?

- Methodological Answer :

- FTIR Spectroscopy : Identifies boron-oxygen bonding patterns (e.g., B-O-B asymmetric stretching at 1200–1400 cm⁻¹) and distinguishes between trigonal (BO₃) and tetrahedral (BO₄) units .

- Raman Spectroscopy : Resolves subtle structural changes in borate networks, particularly in amorphous vs. crystalline phases .

- Solid-State NMR (¹¹B) : Differentiates between three- and four-coordinated boron sites, critical for understanding polyborate anion configurations .

Q. How does B₄K₂O₇ behave in aqueous solutions, and what factors influence its stability?

- Methodological Answer : B₄K₂O₇ hydrolyzes in water to form potassium borates and boric acid. Its solubility and speciation depend on pH and temperature. For reproducible studies:

- Use buffered solutions (pH 7–10) to stabilize polyborate anions (e.g., B₃O₃(OH)₄⁻).

- Monitor ionic strength and competing cations (e.g., Na⁺, Ca²⁺) that may precipitate borates .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro toxicological data and epidemiological findings on boron compounds’ reproductive effects?

- Methodological Answer : Epidemiological studies in high-boron regions (e.g., Turkey, Argentina) show no adverse reproductive outcomes in males despite exceeding reference doses (RfD), while animal models indicate dose-dependent toxicity . To address this:

- Conduct dose-response studies using human cell lines to identify thresholds for cytotoxicity.

- Compare boron speciation (e.g., B₄K₂O₇ vs. boric acid) and bioavailability in different exposure scenarios .

- Apply probabilistic risk assessment models integrating pharmacokinetic data from animal-human extrapolations .

Q. What experimental approaches are used to study the thermodynamic stability of B₄K₂O₇ in high-temperature applications?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measures phase transitions and decomposition temperatures (e.g., B₄K₂O₇ melts at \sim450°C, similar to B₂O₃) .

- Electrochemical Studies : Use fluoride melts (e.g., LiF-NaF-KF) to investigate boron redox behavior and electrode interactions at high temperatures, ensuring inert electrode materials (e.g., tungsten) to avoid carbide formation .

Q. What strategies optimize B₄K₂O₇’s catalytic performance in organic synthesis or energy applications?

- Methodological Answer :

- Doping with Transition Metals : Enhances catalytic activity in hydrogen storage reactions (e.g., borohydride hydrolysis).

- Surface Modification : Use sol-gel techniques to create mesoporous B₄K₂O₇ structures, increasing active sites for gas adsorption or ion exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.